N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinamide
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Overview
Description
N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinamide is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a nicotinamide moiety and a dioxaborolane group. The presence of the dioxaborolane group makes it particularly interesting for applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinamide typically involves the reaction of nicotinamide derivatives with dioxaborolane compounds. One common method involves the use of palladium-catalyzed borylation reactions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The dioxaborolane group can participate in substitution reactions, forming new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products
The major products formed from these reactions include boronic acids, amine derivatives, and substituted boron compounds. These products are valuable intermediates in organic synthesis and medicinal chemistry .
Scientific Research Applications
N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is studied for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinamide involves its interaction with molecular targets such as enzymes and receptors. The dioxaborolane group can form reversible covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This interaction can affect various cellular pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Ethyl 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Uniqueness
N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinamide stands out due to its unique combination of a nicotinamide moiety and a dioxaborolane group. This structure imparts distinct chemical properties, making it a versatile reagent in organic synthesis and a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C14H21BN2O3 |
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Molecular Weight |
276.14 g/mol |
IUPAC Name |
N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H21BN2O3/c1-6-17-12(18)10-7-11(9-16-8-10)15-19-13(2,3)14(4,5)20-15/h7-9H,6H2,1-5H3,(H,17,18) |
InChI Key |
ITHJNXNBRATMQC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)NCC |
Origin of Product |
United States |
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